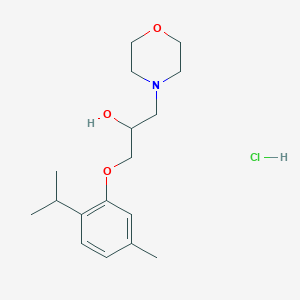

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical substance with the CAS Number: 5790-40-9 . It has a molecular weight of 301.86 and its IUPAC name is 1-(isopropylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a solid . It has a molecular weight of 301.86 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Photoinitiators Enhanced 1,2-Dichloropropane-Induced Cytotoxicity

Photoinitiators, used in a range of commercial applications including printing, can induce cytotoxic effects. A study by (Kawasaki et al., 2015) evaluated the combined effects of chemicals like 1,2-dichloropropane from paint removers and various photoinitiators on human embryonic lung fibroblasts. The research aimed at preventing occupational injuries, indicating the relevance of studying such chemical interactions in industrial settings.

Electroreduction of N-methylphthalimide

The study of the electroreduction of N-methylphthalimide in ionic liquids under different conditions, including ultrasonic activation, is significant. (Villagrán et al., 2005) demonstrated that using ultrasonic activation can significantly increase the rate of electroreduction. This research provides insights into the optimization of chemical reactions in industrial applications.

Phosphorus Protecting Group in Oligonucleotide Synthesis

In the field of biochemistry, specifically oligonucleotide synthesis, protecting groups play a crucial role. (Claesen et al., 1984) explored the use of 2-methylsulfonylethoxy dichlorophosphine converted into a mono-N-morpholino derivative for the preparation of d-nucleoside-3-phosphoramidites. This research highlights the importance of chemical derivatives in advancing nucleotide chain synthesis technologies.

Synthesis of Key Intermediates in Drug Development

The synthesis of complex chemical structures is vital in drug development. A study by (Chen, 2015) on the synthesis of a key intermediate in the anti-HCV drug simeprevir showcases the role of such chemical syntheses in pharmaceutical research.

Development of High-Performance Liquid Chromatographic Methods

The development of analytical methods for measuring specific chemicals is crucial in both research and clinical settings. For instance, (Klein et al., 1991) described a high-performance liquid chromatography method for measuring an iron chelator in human plasma. Such methodologies are essential for monitoring drug levels and their metabolites in clinical studies.

Propriétés

IUPAC Name |

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOYFDQCJRJUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)

![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)